molecular formula C6H5Br2FN2 B1436971 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine CAS No. 1307315-02-1

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine

Cat. No.: B1436971
CAS No.: 1307315-02-1
M. Wt: 283.92 g/mol
InChI Key: BCUANWSBTJLASU-UHFFFAOYSA-N
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Description

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine is an organic compound that belongs to the class of halogenated pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of bromine and fluorine atoms in the structure of this compound makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 5-fluoropyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(1-chloroethyl)-5-fluoropyrimidine
  • 4-Iodo-6-(1-iodoethyl)-5-fluoropyrimidine
  • 4-Bromo-6-(1-bromoethyl)-5-chloropyrimidine

Uniqueness

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine is unique due to the specific combination of bromine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and binding affinity, making it valuable in various applications. The presence of multiple halogen atoms also allows for diverse chemical modifications, enhancing its versatility as a synthetic intermediate.

Properties

IUPAC Name

4-bromo-6-(1-bromoethyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2FN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUANWSBTJLASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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